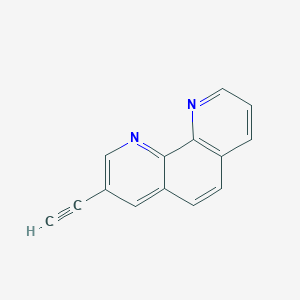

3-Ethynyl-1,10-phenanthroline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2 |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

3-ethynyl-1,10-phenanthroline |

InChI |

InChI=1S/C14H8N2/c1-2-10-8-12-6-5-11-4-3-7-15-13(11)14(12)16-9-10/h1,3-9H |

InChI Key |

JDIPHHLKZSYEBK-UHFFFAOYSA-N |

SMILES |

C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |

Canonical SMILES |

C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Comparative Analysis of 3-Ethynyl vs. 5-Ethynyl-1,10-Phenanthroline

Executive Summary

The functionalization of 1,10-phenanthroline (phen) with ethynyl handles (–C≡CH) transforms this classic bidentate ligand into a versatile "molecular hook" for bio-orthogonal labeling (Click Chemistry) and materials science. However, the regiochemistry of the substitution—specifically at the 3-position versus the 5-position —dictates profound differences in synthetic accessibility, electronic communication with the metal center, and steric topology.

This guide delineates the critical operational differences between 3-ethynyl-1,10-phenanthroline (3-E-phen) and 5-ethynyl-1,10-phenanthroline (5-E-phen) , providing researchers with the rationale to select the correct isomer for specific catalytic, sensing, or bioconjugation workflows.

Structural & Electronic Topology

The primary distinction lies in the vector of the ethynyl group relative to the metal coordination axis (

Vector Analysis

-

5-Position (The "Backbone"): Located on the central benzene ring, the ethynyl group points along the

axis of symmetry (opposite the metal binding pocket). This minimizes steric interference with the metal center and maximizes conjugation length along the long axis of the molecule. -

3-Position (The "Flank"): Located on the pyridyl ring, meta to the nitrogen. The ethynyl vector is angular (approx. 60° relative to the

axis). This position is sterically closer to the metal center and electronically distinct due to its position relative to the coordinating nitrogens.

Visualization of Isomer Vectors

Figure 1: Structural topology illustrating the directional vector of the ethynyl handle in 3- vs. 5-substituted isomers.

Synthetic Accessibility & Pathways

For the practicing chemist, the choice of isomer is often dictated by synthetic ease. 5-ethynyl-phen is significantly easier to access , making it the industry standard for general applications.

Comparative Synthetic Routes

| Feature | 5-Ethynyl-1,10-phenanthroline | This compound |

| Precursor Availability | High. 5-Bromo-1,10-phenanthroline is easily made via direct bromination. | Low. Direct bromination does not yield the 3-isomer. Requires Skraup synthesis or specialized precursors. |

| Primary Reaction | Electrophilic Aromatic Substitution ( | Skraup Synthesis (using 3-bromo-2-nitroaniline) or complex cross-coupling. |

| Cost | Low to Moderate. | High (due to multistep ligand synthesis). |

| Scalability | Gram-scale is routine. | Often limited to milligram scale. |

The "Skraup" Bottleneck

The 5-position is the most nucleophilic site on the phenanthroline ring system (excluding the nitrogens). Therefore, reacting phenanthroline with

To access the 3-isomer , one cannot start with the formed phenanthroline ring. Instead, one must usually build the ring already containing the halogen (e.g., reacting substituted anilines with glycerol/acrolein in a Skraup reaction). This makes 3-ethynyl-phenanthroline a "specialist" ligand.

Electronic & Photophysical Implications[1][2][3]

When coordinated to metals like Ruthenium(II) or Osmium(II), the position of the ethynyl group alters the Metal-to-Ligand Charge Transfer (MLCT) characteristics.

5-Position: Conjugative Extension

The 5-position is para to the bridgehead carbons connecting the pyridine rings. This allows for effective

-

Effect: Stabilizes the LUMO (

). -

Result: Red-shift in MLCT absorption and emission compared to unsubstituted phenanthroline.

-

Utility: Ideal for tuning emission towards the red/NIR for biological imaging (better tissue penetration).

3-Position: Inductive Modulation

The 3-position is meta to the coordinating nitrogen. The resonance contribution to the metal center is interrupted compared to the 5-position.

-

Effect: Influence is primarily inductive (

effect of the alkyne) rather than resonance-based. -

Result: The MLCT energy is less perturbed by conjugation length, often resulting in higher energy (bluer) emission compared to the 5-isomer equivalents.

-

Utility: Used when the "hook" is needed without significantly altering the native photophysics of the parent complex.

Functional Applications: Click Chemistry

Both isomers utilize the ethynyl group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, their spatial orientations define their utility.

Bioconjugation Logic

Figure 2: Decision matrix for selecting the appropriate isomer for bioconjugation.

-

Intercalation (DNA): 5-ethynyl-phen complexes are superior intercalators. The substituent points out of the DNA major groove, allowing the flat phenanthroline face to slide between base pairs. A 3-substituent can sterically clash with the phosphate backbone.

-

Surface Labeling: 5-ethynyl is generally preferred simply due to availability, but 3-ethynyl can be useful if the "axial" position is blocked or if a specific orientation on a surface is required.

Experimental Protocols

Protocol: Synthesis of 5-Ethynyl-1,10-Phenanthroline

Rationale: This is the standard "Sonogashira" route starting from the commercially available 5-bromo precursor.

Reagents:

-

5-Bromo-1,10-phenanthroline (1 eq)

-

Trimethylsilylacetylene (TMSA) (1.5 eq)

- (5 mol%)

-

CuI (10 mol%)

-

Diisopropylamine (DIPA) / THF (Solvent system)

Workflow:

-

Degassing: In a Schlenk tube, dissolve 5-bromo-1,10-phenanthroline in dry THF/DIPA (3:1 ratio). Degas via 3 freeze-pump-thaw cycles to remove

(Critical: -

Catalyst Addition: Add

and CuI under -

Coupling: Add TMSA via syringe. Heat to 60°C for 12–16 hours.

-

Workup: Cool, filter off ammonium salts, and evaporate solvent. Purify via silica column chromatography (Eluent:

98:2). -

Deprotection: Dissolve the TMS-intermediate in MeOH. Add

(2 eq). Stir at RT for 2 hours. -

Isolation: Dilute with water, extract with

.[1]-

Yield: Typically >80%.

-

Validation:

NMR shows the disappearance of the TMS peak (0.2 ppm) and appearance of the acetylenic proton (~3.5 ppm).

-

Protocol: Synthesis of this compound

Rationale: Based on the deprotection of the 3-TMS precursor as described by Michel et al.

Precursor: 3-trimethylsilanylethinyl-[1,10]phenanthroline (Synthesized via Skraup-like methods or specialized cross-coupling).

Workflow:

-

Solvation: Dissolve 3-trimethylsilanylethinyl-phen (500 mg) in THF (10 mL).

-

Base Hydrolysis: Add 1M KOH in Methanol (10 mL).

-

Reaction: Stir at Room Temperature for 24 hours.

-

Extraction: Add water (10 mL). Extract with

( -

Purification: Remove solvent in vacuo.

References

-

Michel, C., Habibi, D., & Schmittel, M. (2001).[1] 3-Ethynyl-[1,10]phenanthroline. Molecules, 6(6), M225.[1] (Verified via MDPI)

-

Polson, M. I., et al. (2004). Tunable luminescence from ruthenium(II) complexes with 5-substituted 1,10-phenanthroline ligands. Dalton Transactions.

-

Johansson, J. R., et al. (2016).[2][3] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23).[2]

-

Ziessel, R., et al. (2006).[3] Click Chemistry with 1,10-Phenanthroline. The Journal of Organic Chemistry.

Sources

Electronic properties of ethynyl-substituted phenanthroline ligands

Electronic Architecture & Synthetic Protocols of Ethynyl-Substituted Phenanthroline Ligands

Executive Summary: The Conjugation Advantage

1,10-Phenanthroline (phen) is a ubiquitous scaffold in coordination chemistry, but its utility in advanced optoelectronics and metallodrugs is often limited by its intrinsic electronic confinement. The strategic introduction of ethynyl (–C≡C–) substituents breaks this confinement.

This guide details the electronic and synthetic mastery of ethynyl-substituted phenanthrolines. Unlike simple alkyl substitutions, the ethynyl group acts as a "molecular wire," extending the

Electronic Theory & Molecular Architecture

The "Alkyne Effect" on Frontier Orbitals

The electronic perturbation caused by ethynyl groups is dualistic:

-

Inductive Withdrawal (-I): The

-hybridized carbons are more electronegative than the -

Resonance Donation (+R) / Conjugation: The dominant effect is the overlap of the alkyne

-system with the phenanthroline aromatic system. This extends the effective conjugation length.

Net Result: The LUMO energy is lowered more significantly than the HOMO is stabilized, resulting in a narrowed HOMO-LUMO gap (optical band gap).

-

Unsubstituted Phen: Band gap ~3.6 eV (UV absorption).

-

3,8-Diethynylphen: Band gap ~2.8–3.0 eV (Blue-shifted visible absorption).

-

Metal Complexation: When coordinated to Ru(II), the lowered

orbital of the ligand accepts electron density more readily from the metal

Visualization: Orbital Energy Diagram

The following diagram illustrates the stabilization of the LUMO upon ethynyl substitution and the subsequent formation of the MLCT state.

Figure 1: Energy level diagram showing the lowering of the LUMO orbital in ethynyl-substituted ligands, facilitating lower-energy MLCT transitions critical for photophysics.

Synthetic Protocol: The Sonogashira Route

The synthesis of ethynyl-phenanthrolines relies on palladium-catalyzed cross-coupling. The following protocol describes the synthesis of 3,8-diethynyl-1,10-phenanthroline , a key scaffold for bimetallic bridges and supramolecular assemblies.

Workflow Diagram

Figure 2: Step-by-step synthetic pathway from raw phenanthroline to the active diethynyl ligand.

Detailed Methodology

Step 1: Precursor Synthesis (3,8-Dibromo-1,10-phenanthroline)

-

Rationale: Direct bromination at the 3,8-positions is challenging due to the deactivating nature of the pyridine nitrogens. Using phenanthroline hydrochloride in nitrobenzene or bromination in the presence of sulfur monochloride (

) is required to activate the ring. -

Protocol: Reflux 1,10-phenanthroline monohydrate with bromine in nitrobenzene at 140°C. Neutralize with ammonia. Recrystallize from toluene.

Step 2: Sonogashira Cross-Coupling

-

Reagents: 3,8-Dibromo-phenanthroline (1 eq), Trimethylsilylacetylene (TMSA, 2.5 eq),

(5 mol%), CuI (10 mol%), -

Procedure:

-

Degas triethylamine (

) and THF (1:1 mixture) via freeze-pump-thaw cycles (Oxygen inhibition is critical for Pd(0) catalysts). -

Add reagents under Argon atmosphere.

-

Heat to 70°C for 16–24 hours. The solution typically turns dark brown/black.

-

Purification: Filter off ammonium salts. Evaporate solvent.[1][2] Purify via column chromatography (Silica,

/MeOH gradient).

-

-

Checkpoint: Look for the disappearance of the C-Br stretch and appearance of C≡C stretch (~2150 cm⁻¹) in IR.

Step 3: Deprotection (Desilylation)

-

Reagents: KOH (1M in MeOH) or

. -

Procedure: Stir the TMS-protected intermediate in MeOH/THF at room temperature for 2 hours.

-

Critical Note: The terminal alkyne is sensitive to oxidative polymerization (Glaser coupling). Store under inert gas or use immediately in "Click" (CuAAC) reactions or metal complexation.

Characterization & Data Summary

The following table synthesizes typical photophysical data for these ligands and their Ruthenium(II) complexes.

| Property | 1,10-Phenanthroline (Ref) | 3,8-Diethynyl-phen | [Ru(bpy)₂(3,8-DE-phen)]²⁺ |

| Absorption | 264 nm (UV) | 285 nm, 310 nm (red-shifted) | 450–460 nm (MLCT) |

| Emission | 360 nm (Weak, UV) | 410 nm (Blue) | 610–630 nm (Red) |

| HOMO/LUMO Gap | ~3.6 eV | ~2.9 eV | ~2.2 eV (Optical) |

| Redox Potential ( | High (>1.5 V) | ~1.3 V vs Fc/Fc⁺ | ~1.28 V (Ru II/III) |

| Solubility | Moderate (EtOH, DCM) | Good (DCM, THF) | High (MeCN, Water/DMSO) |

Interpretation for Drug Design:

The red shift in emission for the Ru-complex (610–630 nm) is vital for tissue penetration in photodynamic therapy. The ethynyl group extends the excited state lifetime, facilitating the triplet-state energy transfer required to generate singlet oxygen (

Functional Applications

Biological Sensing & Imaging

Ethynyl-phenanthrolines serve as "turn-on" sensors. The uncoordinated ligand often has quenched fluorescence due to photo-induced electron transfer (PET) from the nitrogen lone pairs. Upon binding a metal ion (e.g.,

Photodynamic Therapy (PDT)

In drug development, Ru(II) polypyridyl complexes are investigated as metallodrugs.

-

Mechanism: The ethynyl substituents delocalize the excited state electron density.

-

Benefit: This reduces the rate of non-radiative decay, increasing the quantum yield of singlet oxygen generation, which induces apoptosis in cancer cells.

References

-

BenchChem. (2025).[3] 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline: Electronic properties and coordination chemistry.[4] Retrieved from

-

Muñoz, J., et al. (2025).[5] Synthesis, Electronic and Photophysical Properties of 3,8-Diaromatic-1,10-Phenanthroline Molecules. Journal of the Chilean Chemical Society. Retrieved from

-

Habibi, D. (2005).[1][2] 3,8-Diethynyl-[1,10]-phenanthroline: Synthesis Protocol. Molbank, M424.[1][2] Retrieved from

-

Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature.[6][7] Retrieved from

-

RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from

- Polson, M. I. J., et al. (2004). Tunable ethynyl-phenanthroline ligands for mixed-valence ruthenium complexes.Dalton Transactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | 369390-65-8 | Benchchem [benchchem.com]

- 5. SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES | Journal of the Chilean Chemical Society [jcchems.com]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

A Technical Guide to the Solubility of 3-Ethynyl-1,10-phenanthroline: Principles and Practical Considerations for Researchers

Executive Summary

3-Ethynyl-1,10-phenanthroline is a pivotal derivative of the classic 1,10-phenanthroline ligand, engineered with a terminal alkyne group that serves as a versatile handle for advanced chemical modifications, most notably in "click" chemistry. Its utility in drug development, coordination chemistry, and materials science is intrinsically linked to its solubility profile.[1][2] This guide provides an in-depth analysis of the factors governing the solubility of this compound in aqueous and organic media. We dissect the molecule's structural components—the rigid, hydrophobic phenanthroline core and the weakly polar ethynyl group—to build a predictive model of its solubility. This guide confirms the compound's general preference for polar aprotic and chlorinated organic solvents over water and non-polar hydrocarbons. Furthermore, we present a robust, field-proven experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable data tailored to their specific applications.

Introduction: The Strategic Importance of a Functionalized Ligand

1,10-Phenanthroline (phen) is a cornerstone of coordination chemistry, prized for its rigid, planar structure and its capacity as a bidentate chelating agent for a vast array of metal ions.[3] Its derivatives are integral to applications ranging from catalysis and photochemistry to the development of therapeutic agents with anticancer and antimicrobial properties.[1][4]

The introduction of an ethynyl group at the 3-position represents a significant strategic enhancement of the phenanthroline scaffold. This modification imparts several key advantages:

-

A Reactive Handle: The terminal alkyne is primed for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click" chemistry), enabling the covalent linkage of the phenanthroline unit to biomolecules, polymers, or surfaces.

-

Modulated Electronic Properties: The ethynyl group subtly alters the electronic landscape of the aromatic system, influencing the photophysical and electrochemical properties of the molecule and its subsequent metal complexes.[3]

-

Intermolecular Interaction Potential: The alkyne's terminal proton is weakly acidic, allowing it to function as a hydrogen bond donor, while the triple bond's π-electron cloud can act as a hydrogen bond acceptor.[5][6]

Understanding and controlling the solubility of this compound is a critical prerequisite for its successful application. Poor aqueous solubility can be a major impediment in drug development and biological assays, whereas solubility in specific organic solvents is essential for synthetic modification and materials processing.[7] This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to navigate the solubility challenges associated with this versatile compound.

Theoretical Principles of Solubility

The solubility of a compound is governed by the balance of intermolecular forces between the solute and solvent molecules, a principle often summarized by the adage "like dissolves like."[8] For this compound, solubility is a direct consequence of its hybrid chemical architecture.

The Parent Scaffold: 1,10-Phenanthroline

The core of the molecule is the large, rigid, and aromatic 1,10-phenanthroline structure. This system is predominantly non-polar and hydrophobic. However, the two nitrogen atoms introduce a degree of polarity and can act as hydrogen bond acceptors. This duality results in the parent compound being readily soluble in many organic solvents but only sparingly soluble in water (approximately 1 part in 300 parts water).[9] Polar organic solvents such as ethanol, DMSO, and DMF are particularly effective.[10]

The Ethynyl Substituent (-C≡CH)

The ethynyl group introduces new possibilities for intermolecular interactions. While the carbon-carbon triple bond is itself non-polar, the terminal C-H bond is more acidic than alkane or alkene C-H bonds due to the sp hybridization of the carbon atom. This allows the ethynyl proton to act as a weak hydrogen bond donor to Lewis basic sites (e.g., the oxygen in ethers or the nitrogen in other heterocycles).[5][6] Concurrently, the π-electron density of the triple bond can act as a weak hydrogen bond acceptor.[6][11] This dual functionality can enhance interactions with solvents that have complementary hydrogen bonding capabilities.

The Combined Effect in this compound

The overall solubility of this compound is dominated by the large, hydrophobic surface area of the phenanthroline core. The addition of the small ethynyl group does not impart sufficient polarity to render the molecule water-soluble. In fact, compared to a more polar substituent, it does little to counteract the inherent hydrophobicity.

Therefore, the molecule is predicted to be:

-

Poorly soluble in water and other highly polar protic solvents.

-

Poorly soluble in non-polar aliphatic solvents like heptane or hexane, which cannot effectively solvate the polar nitrogen atoms or the ethynyl group.

-

Soluble in moderately polar to polar aprotic organic solvents. Solvents like Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are expected to be effective. This is supported by synthetic procedures where the compound is readily extracted into CH₂Cl₂ from aqueous mixtures and is worked with in THF.[12] These solvents can engage in dipole-dipole interactions and solvate both the aromatic system and the polar functionalities of the molecule.

Comparative Solubility Profile

While precise quantitative data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be constructed based on the known properties of its parent compound, its synthesis, and fundamental chemical principles.

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale & Evidence |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large, non-polar aromatic core dominates, leading to unfavorable hydrophobic interactions. The parent compound is sparingly soluble.[10] |

| Methanol / Ethanol | Polar Protic | Slightly to Moderately Soluble | Can act as H-bond donors/acceptors, but the alkyl chain is less effective at solvating the large aromatic system than more polar aprotic solvents. The parent compound is soluble.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent H-bond acceptor and highly polar, capable of solvating the entire molecule effectively. The parent compound has high solubility (~30 mg/mL).[10] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity and H-bond accepting capability make it a very good solvent. The parent compound has high solubility (~30 mg/mL).[10] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Soluble | Used as an extraction solvent during the compound's synthesis, indicating favorable partitioning and good solubility.[12] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | The parent trimethylsilyl-protected compound is soluble in THF, and THF is used as a solvent in the synthesis of the target compound.[12][13] |

| Acetone | Polar Aprotic | Moderately Soluble | The parent compound is soluble in acetone.[9] The ethynyl derivative is expected to behave similarly. |

| Toluene | Non-Polar Aromatic | Slightly Soluble | π-π stacking interactions between toluene and the phenanthroline ring may afford some solubility, but the parent compound is insoluble.[14] |

| Heptane / Hexane | Non-Polar Aliphatic | Insoluble | These solvents lack the polarity to interact favorably with the nitrogen atoms or the ethynyl group. The parent compound is insoluble.[14] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium shake-flask method followed by UV-Visible spectrophotometric quantification, provides a self-validating and reliable workflow.

Causality Behind Experimental Choices

-

Equilibrium Shake-Flask: This method is the gold standard for determining thermodynamic solubility. By using an excess of the solid solute, we ensure that the solvent becomes saturated. The extended equilibration time (24-48 hours) is critical to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid-state compound.

-

Constant Temperature: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable, ensuring reproducibility.

-

Centrifugation and Filtration: It is imperative to separate the saturated solution from any undissolved solid particles. Micro-particulates can scatter light and artificially inflate absorbance readings. A two-step process of centrifugation followed by filtration through a chemically inert (e.g., PTFE) syringe filter provides a clear, particle-free supernatant for analysis.

-

UV-Visible Spectrophotometry: this compound possesses a strong UV chromophore due to its extensive aromatic system, making it an ideal candidate for spectrophotometric analysis.[15] This technique is sensitive, accurate, and requires minimal sample volume. A calibration curve is essential to validate the linear relationship between absorbance and concentration (Beer-Lambert Law) within the desired range.

Step-by-Step Methodology

-

Preparation of Calibration Standards: a. Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the chosen analytical solvent (e.g., ethanol or the solvent being tested). b. Perform a serial dilution of the stock solution to create a series of at least five standards of known, decreasing concentration. c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The R² value should be >0.99 for a valid curve.

-

Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg in 2 mL of solvent). b. Add a precise volume of the desired test solvent to each vial. c. Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). d. Equilibrate for at least 24 hours with constant agitation to ensure saturation.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid. c. Carefully withdraw a portion of the supernatant using a glass pipette. d. Filter the withdrawn supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This is the saturated solution.

-

Quantification: a. Accurately dilute a small volume of the saturated solution with the analytical solvent to bring its concentration into the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λ_max. c. Using the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the final solubility of this compound in the test solvent (e.g., in mg/mL or mol/L).

Visualization of the Experimental Workflow

Caption: Figure 1: A flowchart illustrating the standardized shake-flask method for determining thermodynamic solubility.

Conclusion and Future Prospects

The solubility of this compound is a critical parameter that dictates its utility across diverse scientific disciplines. Its chemical structure, characterized by a large, hydrophobic phenanthroline core and a small, weakly polar ethynyl group, results in poor aqueous solubility but favorable solubility in polar aprotic and halogenated organic solvents such as DMSO, DMF, and CH₂Cl₂. This profile makes it well-suited for organic synthesis and materials fabrication, but presents a common challenge for direct application in aqueous biological systems, often necessitating the use of co-solvents. As research into functionalized phenanthroline derivatives continues to expand, the development of novel formulations or further chemical modifications to enhance aqueous solubility will be a key area of future investigation, potentially unlocking new therapeutic and diagnostic applications.

References

-

Solubility of Things. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

-

The Pharmaceutical and Chemical Journal. (2017). A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. Retrieved from [Link]

-

Michel, C., Habibi, D., & Schmittel, M. (2001). 3-Ethynyl-[7][10]phenanthroline. Molecules, 6(6), M225. [Link]

-

Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,10-Phenanthroline with Ethanol and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Grzonka, P., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 26(9), 2635. [Link]

-

Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Mahurin Honors College Capstone Experience/Thesis Projects. Western Kentucky University. Retrieved from [Link]

-

Kálmán, E., et al. (2014). Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. Crystal Growth & Design, 14(7), 3491-3498. (Supporting Information provides solubility estimates). The direct link to the supporting information may vary, but the main article can be found, and the SI is associated with it. A representative link to a similar document structure is [Link]

-

PubChem. (n.d.). 1,10-Phenanthroline. National Center for Biotechnology Information. Retrieved from [Link]

-

Pacifico, C., et al. (2021). Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes. International Journal of Molecular Sciences, 22(9), 4668. [Link]

-

University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Smith, M. K., et al. (2015). Role of Ethynyl-Derived Weak Hydrogen-Bond Interactions in the Supramolecular Structures of 1D, 2D, and 3D Coordination Polymers Containing 5-Ethynyl-1,3-benzenedicarboxylate. Crystal Growth & Design, 15(1), 376-384. [Link]

-

International Journal of Pharmaceutical Erudition. (2022). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Retrieved from [Link]

-

Unknown source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. This appears to be a general chemistry lab manual. A representative link is [Link]

-

MDPI. (2022). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Molecules, 27(15), 4983. [Link]

-

SciSpace. (2014). Role of Ethynyl-Derived Weak Hydrogen-Bond Interactions in the Supramolecular Structures of 1D, 2D, and 3D Coordination Polymers. Retrieved from [Link]

-

Creative Biolabs. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Retrieved from [Link]

-

SpringerLink. (2014). Synthesis and Structures of 1,10-Phenanthroline-Based Extended Triptycene Derivatives. Chapter in Iptycenes Chemistry. [Link]

-

UCHEM. (2025). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. Retrieved from [Link]

-

CrystEngComm. (2021). Construction of hydrogen bonding and coordination networks based on ethynylpyridine-appended nucleobases. 23, 39-48. [Link]

-

ScholarWorks at WMU. (2007). Synthetic and Structural Studies of Novel 1, 10-Phenanthroline Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. Heliyon, 10(8), e29399. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

IntechOpen. (2013). Recent Advances in the Chemistry of 1,10-Phenanthrolines and their Metal Complex Derivatives: Synthesis and Promising Applications. Chapter in Aromaticity and Metal Complexes. [Link]

-

ResearchGate. (n.d.). Formation of multiple interactions by ethynyl groups. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

- 1. tpcj.org [tpcj.org]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. myuchem.com [myuchem.com]

- 4. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 8. chem.ws [chem.ws]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | 369390-65-8 | Benchchem [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. ijpsjournal.com [ijpsjournal.com]

Photophysical characteristics of 3-alkynyl phenanthroline derivatives

From Molecular Design to Bio-Application

Executive Summary: The Strategic 3-Position

In the landscape of polypyridyl ligands, 1,10-phenanthroline (phen) is a ubiquitous chelator. However, the 3-position (and its symmetry-related 8-position) offers a unique photophysical advantage over the more common 4,7- or 5,6-substitutions. Functionalization at the 3-position extends the

This guide details the synthesis, photophysics, and application of 3-alkynyl phenanthroline derivatives. Unlike simple alkyl substitutions, the alkynyl moiety introduces a rigid, cylindrically symmetric

Part 1: Synthetic Architecture

The entry point to these derivatives is almost exclusively through Palladium-catalyzed cross-coupling. The high bond dissociation energy of the C-H bond at the 3-position necessitates a halogenated precursor.

The Sonogashira Protocol

The synthesis relies on 3-bromo-1,10-phenanthroline . Direct bromination of phenanthroline is difficult; therefore, it is often synthesized via the Skraup reaction or purchased as a high-purity intermediate.

Critical Reaction Parameters:

-

Catalyst: Pd(PPh

) -

Co-catalyst: CuI (essential for the catalytic cycle to activate the terminal alkyne).

-

Base/Solvent: Triethylamine (Et

N) or Diisopropylamine (DIPA) serves as both base and solvent, often mixed with DMF or THF to improve solubility of the polar phenanthroline core. -

Atmosphere: Strictly anaerobic (Argon/Nitrogen) to prevent homocoupling of the alkyne (Glaser coupling).

Graphviz Diagram: Synthesis Workflow

Part 2: Photophysical Characteristics (Ligand vs. Complex)

The alkynyl group acts as a "wire," extending the conjugation. This results in distinct spectral shifts compared to the unsubstituted parent molecule.[1]

1. The Free Ligand:

Dominance

Unsubstituted 1,10-phenanthroline is weakly fluorescent. The introduction of a 3-alkynyl group:

-

Red-shifts the Absorption: The

transition moves from ~264 nm to ~280-320 nm depending on the alkyne substituent (e.g., phenyl vs. alkyl). -

Enhances Quantum Yield: The rigid alkyne reduces non-radiative decay modes associated with flexible rotation, often increasing the fluorescence quantum yield (

). -

Vibrational Structure: The rigidity often leads to well-resolved vibronic structuring in the emission spectrum, characteristic of the C≡C stretch (~2100-2200 cm

).

2. The Metal Complex: The "Heavy Atom" Switch

When coordinated to

-

MLCT Transition: The lowest energy transition becomes the Metal-to-Ligand Charge Transfer (MLCT). The electron is promoted from a metal-centered

-orbital to the ligand-centered -

Triplet State Emission: The emission is no longer fluorescence but phosphorescence from the

MLCT state. -

Lifetime Extension: Lifetimes (

) extend from nanoseconds (ligand) to microseconds (complex), making them sensitive to oxygen quenching (useful for sensing).

Comparative Spectral Data

| Property | 1,10-Phenanthroline (Free) | 3-Ethynyl-Phen (Free) | [Ru(bpy) |

| Abs Max ( | 230, 264 nm | 275, 310 nm | 450 nm (MLCT band) |

| Emission Max ( | ~360 nm (Weak) | ~400-420 nm | 600-620 nm |

| Nature of Excited State | |||

| Lifetime ( | < 10 ns | < 10 ns | 0.5 - 1.5 |

| Quantum Yield ( | < 0.01 | 0.05 - 0.15 | 0.05 - 0.30 (highly variable) |

Part 3: Experimental Protocol for Photophysical Characterization

To ensure data integrity, the following self-validating protocol is recommended for measuring the quantum yield of these derivatives.

Protocol: Relative Quantum Yield Determination

Objective: Determine

-

Solution Prep: Prepare solutions of the Unknown and the Standard such that their absorbance at the excitation wavelength (e.g., 450 nm) is identical and below 0.1 OD .

-

Why? Absorbance > 0.1 leads to inner-filter effects (re-absorption of emitted light), skewing results.

-

-

Deoxygenation: Purge both solutions with Argon for 15 minutes.

-

Why? Oxygen is a potent triplet quencher. Failure to deoxygenate will result in artificially low

and

-

-

Acquisition: Record the integrated emission intensity (

) for both. -

Calculation:

(Where

Part 4: Bio-Application (DNA Intercalation)[2]

3-Alkynyl phenanthroline complexes are potent DNA probes. The planar phenanthroline core is a natural intercalator, inserting itself between DNA base pairs.

Mechanism of Action:

-

Intercalation: The extended

-system of the 3-alkynyl group increases the surface area for -

The "Light Switch" Effect: In aqueous solution, non-radiative decay (quenching by water protons) is efficient. Upon intercalation, the hydrophobic DNA pocket protects the complex from water, resulting in a massive increase in luminescence intensity.

Graphviz Diagram: DNA Binding Logic

References

-

Michel, C., Habibi, D., & Schmittel, M. (2001).[2] 3-Ethynyl-[1,10]phenanthroline. Molecules, 6(6), M225.[2] [Link][2]

-

Lo, K. K. W., et al. (2006). Luminescent Rhenium(I) and Ruthenium(II) Polypyridine Complexes Containing a Poly(ethylene glycol) Pendant. Inorganic Chemistry. [Link]

-

Pashaei, B., et al. (2019).[3] Polypyridyl ligands as a versatile platform for solid-state light-emitting devices. Chemical Society Reviews.[3] [Link]

-

Yam, V. W. W., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives. (Contextual grounding on phenanthroline photophysics). [Link](General reference for Phenanthroline crystal data).

-

Lincoln, P., & Nordén, B. (1998). DNA binding of ruthenium tris(1,10-phenanthroline). The Journal of Physical Chemistry B. [Link]

Sources

- 1. DNA-Binding and Anticancer Activity of Binuclear Gold(I) Alkynyl Complexes with a Phenanthrenyl Bridging Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES | Journal of the Chilean Chemical Society [jcchems.com]

Technical Guide: Stability & Functional Handling of Terminal Alkyne-Functionalized 1,10-Phenanthroline

Executive Summary

The incorporation of a terminal alkyne group onto the 1,10-phenanthroline (phen) scaffold—most commonly at the 5-position (5-ethynyl-1,10-phenanthroline)—creates a versatile ligand for metallodrug development and supramolecular assembly. However, this moiety introduces a "Dual-Reactivity Paradox." The phenanthroline core is a potent chelator for transition metals, while the terminal alkyne is a reactive electrophile/nucleophile depending on conditions.

This guide addresses the critical stability challenges arising from this duality: oxidative homocoupling (Glaser) , acid-catalyzed hydration , and catalyst poisoning during CuAAC (Click) reactions.

Part 1: Structural & Electronic Context

The Electronic Environment

The 1,10-phenanthroline ring is electron-deficient due to the two pyridine nitrogens. Attaching an alkyne at the 5-position (para to the central bridge, meta to nitrogens) allows for moderate conjugation.

-

Acidity: The terminal acetylenic proton (

) is slightly more acidic than in phenylacetylene due to the electron-withdrawing nature of the phenanthroline ring. -

Chelation: The N,N-bidentate pocket remains the primary coordination site. However, the alkyne itself acts as a soft ligand, capable of

-coordination to soft metals (e.g., Pt(II), Au(I)), potentially competing with the nitrogen pocket during complexation.

The "Self-Poisoning" Phenomenon in Click Chemistry

A major functional stability issue occurs during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The phenanthroline ligand can sequester the Cu(I) catalyst required for the click reaction, forming a thermodynamically stable but catalytically inactive complex. This is often mistaken for "instability" or "low reactivity" of the alkyne.

Figure 1: The Catalyst Sequestration Trap. The phenanthroline nitrogens compete with the alkyne for the Copper(I) center. If the Cu(I) is trapped in a stable [Cu(phen)2]+ complex, it cannot activate the alkyne for the click reaction.

Part 2: Reactivity & Degradation Pathways

Oxidative Homocoupling (Glaser Coupling)

This is the primary degradation pathway in aerobic conditions.

-

Mechanism: In the presence of O

and trace copper (often remaining from Sonogashira synthesis), two terminal alkynes couple to form a diyne (1,3-butadiyne derivative). -

The Phenanthroline Effect: Phenanthroline acts as a ligand for copper, stabilizing the Cu-intermediate and accelerating the Glaser coupling rate compared to non-chelating alkynes.

-

Result: Formation of insoluble dimers that precipitate out of solution.

Acid-Catalyzed Hydration[1]

-

Mechanism: In acidic media (pH < 4) or presence of Hg/Au salts, water adds across the triple bond (Markovnikov addition).

-

Product: 5-acetyl-1,10-phenanthroline (Methyl Ketone).

-

Risk Factor: High.[1] The phenanthroline nitrogens protonate first (

), increasing the solubility in acid, but strong mineral acids will eventually hydrate the alkyne.

Stability Data Summary

| Condition | Stability Risk | Primary Degradation Product | Mitigation Strategy |

| Solid State (Air, RT) | Moderate | Diyne (Slow Dimerization) | Store under Argon/N |

| Solution (Neutral, Air) | High | Diyne (Glaser Coupling) | Degas solvents; add radical inhibitor (BHT). |

| Solution (Acidic, pH < 3) | High | Methyl Ketone (Hydration) | Avoid strong acids; use buffered workups. |

| Presence of Cu(I) / O | Critical | Diyne (Rapid Dimerization) | STRICT anaerobic conditions for Cu-catalysis. |

| Presence of Soft Metals (Pt, Au) | Moderate | Coordination Polymer | Pre-complex metals to N,N-site first. |

Part 3: Experimental Protocols

Synthesis & Deprotection (The "Just-in-Time" Protocol)

To maximize stability, synthesize the Trimethylsilyl (TMS) protected precursor and store that molecule. Only deprotect the alkyne immediately prior to use.

Step 1: Sonogashira Coupling (TMS-Protected)

-

Reagents: 5-bromo-1,10-phenanthroline, TMS-acetylene, Pd(PPh

) -

Solvent: DMF/TEA (degassed).

-

Key Note: The TMS group renders the molecule robust against dimerization.

Step 2: Controlled Deprotection (The Critical Step)

-

Reagents: K

CO -

Procedure:

-

Dissolve TMS-phen derivative in MeOH/CH

Cl -

Add K

CO -

Monitor by TLC (SiO

). Reaction is usually complete in < 30 mins. -

Workup: Dilute with CH

Cl -

Dry: Na

SO

-

Troubleshooting CuAAC (Click) Reactions

If clicking the ethynyl-phenanthroline to an azide:

-

The Problem: Standard conditions (1 mol% Cu) fail because Phen chelates the Cu.

-

The Fix:

-

Option A (Sacrificial Cu): Use excess Cu(I) (e.g., 5-10 equivalents of [Cu(MeCN)

]PF -

Option B (Pre-Complexation): Coordinate the phenanthroline to your target metal (e.g., Ru, Re) first. The resulting metal complex has a free alkyne and blocked nitrogens, allowing standard click chemistry without catalyst poisoning.

-

Part 4: Pathway Visualization

Figure 2: Degradation vs. Utility Pathways. The alkyne must be shielded from O

References

-

Ziessel, R., et al. (1993). Synthesis and characterization of ethynyl-substituted 1,10-phenanthrolines. Journal of Organic Chemistry. (Fundamental synthesis protocol).

-

Glaser, C. (1869).[2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism of oxidative homocoupling).[2]

- Diez-Gonzalez, S. (2011). "Catalytic Azide–Alkyne Cycloaddition: Reactivity and Applications." Imperial College London.

-

Organic Chemistry Portal. (2023). "Glaser Coupling / Hay Coupling." (Mechanistic details on Cu-mediated dimerization).

-

Chemistry LibreTexts. (2023). "Hydration of Alkynes."[3][4] (Mechanism of ketone formation).

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Ethynyl-1,10-Phenanthroline via Sonogashira Coupling

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for synthesizing 3-ethynyl-1,10-phenanthroline . This molecule is a critical scaffold in metallodrug design, supramolecular assembly, and luminescent sensing.

Executive Summary & Strategic Analysis

The synthesis of this compound presents a unique challenge in cross-coupling chemistry: catalyst poisoning . The 1,10-phenanthroline core is a potent bidentate ligand that can sequester palladium (Pd) and copper (Cu) catalysts, effectively shutting down the catalytic cycle before the C-C bond formation occurs.

To overcome this, this protocol utilizes a "Sila"-Sonogashira strategy . We employ trimethylsilylacetylene (TMSA) as a protected alkyne partner. The bulky TMS group not only prevents Glaser homocoupling (a common side reaction) but also enhances the solubility of the intermediate in organic solvents, facilitating purification before the final deprotection.

Core Reaction Logic

-

Substrate: 3-bromo-1,10-phenanthroline (preferred over the iodide for stability/cost balance).

-

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. This pre-catalyst is robust and air-stable compared to Pd(PPh₃)₄.

-

Co-Catalyst: Copper(I) iodide (CuI) to accelerate the transmetallation step.

-

Solvent/Base: THF/Triethylamine (TEA) mixture. TEA acts as both base and ligand sponge, helping to mitigate competitive binding by the phenanthroline nitrogens.

Experimental Workflow Visualization

The following diagram outlines the two-stage synthesis and the critical decision points for quality control.

Figure 1: Workflow for the two-step synthesis of this compound showing critical reagents and QC checkpoints.

Detailed Protocol

Stage 1: Sonogashira Coupling (Formation of TMS-Intermediate)

Reagents & Equipment:

-

3-Bromo-1,10-phenanthroline (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv)

-

CuI (0.05 equiv)

-

Triethylamine (TEA) (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Schlenk flask or heavy-walled pressure vial

-

Inert gas source (Argon or Nitrogen)

Procedure:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Moisture is the enemy of the catalytic cycle.

-

Solvent Degassing: In a separate flask, mix THF and TEA (1:1 ratio). Degas this mixture by sparging with Argon for 20 minutes. Note: Dissolved oxygen promotes oxidative homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.

-

Loading: Under a positive stream of Argon, add 3-bromo-1,10-phenanthroline (e.g., 500 mg, 1.93 mmol), Pd(PPh₃)₂Cl₂ (68 mg, 0.097 mmol), and CuI (18 mg, 0.097 mmol) to the reaction flask.

-

Solvation: Add the degassed THF/TEA solvent mixture (e.g., 20 mL). The solution will likely turn yellow/orange.

-

Initiation: Add Trimethylsilylacetylene (0.41 mL, 2.9 mmol) via syringe.

-

Reaction: Seal the flask and heat to 60°C for 12–24 hours.

-

Visual Cue: The reaction mixture typically darkens to a deep brown or black as the catalytic cycle progresses (formation of Pd(0) species).

-

-

Monitoring: Check progress via TLC (SiO₂, CH₂Cl₂/MeOH 95:5). The product is usually more non-polar than the starting bromide and may exhibit strong blue fluorescence under UV (365 nm).

-

Work-up:

-

Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO₂, Gradient: 100% CH₂Cl₂ → 98:2 CH₂Cl₂/MeOH).

-

Yield Target: 85–95%.

Stage 2: Deprotection (Desilylation)

Reagents:

-

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline (from Stage 1)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolution: Dissolve the TMS-intermediate (e.g., 400 mg) in THF (5 mL) and MeOH (5 mL).

-

Hydrolysis: Add 1M KOH in MeOH (or solid K₂CO₃, 2 equiv). Stir at Room Temperature for 3–4 hours.

-

Quenching: Add water (10 mL) to the reaction mixture.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Isolation: The product, This compound , is typically obtained as a pale solid.[8] Recrystallization from CH₂Cl₂/Hexane can be performed if high purity is required for photophysical studies.

Data Summary & Quality Control

The following table summarizes the expected analytical data for validation.

| Parameter | Specification | Notes |

| Appearance | Pale beige to colorless solid | Dark color indicates residual Pd/Cu. |

| Melting Point | ~279 °C (dec.) | High melting point typical of phenanthrolines. |

| ¹H NMR (CDCl₃) | This singlet corresponds to the terminal alkyne proton ( | |

| ¹H NMR (Aromatic) | Characteristic phenanthroline pattern. | |

| IR Spectroscopy | Weak C | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃ | Sparingly soluble in hexanes/water. |

Mechanistic Insight: The "Catalyst Sponge" Effect

Understanding why the reaction can fail is crucial for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination of the phenanthroline substrate to the catalyst.

Figure 2: Catalytic cycle showing the productive Sonogashira pathway versus the "Poisoning" pathway where the phenanthroline nitrogen atoms sequester the palladium.

Mitigation Strategy:

-

High Temperature (60°C): Promotes the dissociation of the Pd-N bond, favoring the productive cycle.

-

Excess Ligand (PPh₃): While not explicitly added in the standard protocol, using Pd(PPh₃)₄ or adding extra PPh₃ can shift the equilibrium away from the poisoned state if yields are low.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Catalyst Poisoning or Oxygen | 1. Degas solvents more rigorously.2. Increase Temp to 80°C.3. Add 10 mol% PPh₃. |

| Homocoupling (Di-yne) | Oxygen in system | Ensure strict inert atmosphere. Check Argon lines for leaks. |

| Low Solubility | Substrate aggregation | Switch solvent to DMF/TEA (1:1) or use microwave heating (100°C, 15 min). |

| Incomplete Deprotection | Equilibrium issue | Ensure MeOH is used (solubility). Increase reaction time to 12h. |

References

-

Primary Protocol: Michel, C.; Habibi, D.; Schmittel, M. "3-Ethynyl-[1,10]phenanthroline."[8] Molecules2001 , 6, M225.[8]

-

Original Methodology: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines."[6] Tetrahedron Letters1975 , 16, 4467–4470.[6]

-

Mechanistic Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007 , 107, 874–922.

-

Property Data: ChemicalBook. "this compound Properties."[10]

Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents.[2][6][11] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. arodes.hes-so.ch [arodes.hes-so.ch]

- 3. 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | 369390-65-8 | Benchchem [benchchem.com]

- 4. 66127-01-3|3-Bromo-1,10-phenanthroline|BLD Pharm [bldpharm.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. 1,10-Phenanthroline, 3,8-bis[(trimethylsilyl)ethynyl]- [320573-10-2] | Chemsigma [chemsigma.com]

- 10. 3,8-bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | 320573-10-2 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: A Practical Guide to the Deprotection of 3-((trimethylsilyl)ethynyl)-1,10-phenanthroline using KOH/Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient deprotection of the trimethylsilyl (TMS) group from 3-((trimethylsilyl)ethynyl)-1,10-phenanthroline to yield 3-ethynyl-1,10-phenanthroline. The use of potassium hydroxide in methanol offers a robust and scalable method for this transformation, crucial for the synthesis of functionalized phenanthroline ligands used in coordination chemistry, catalysis, and drug development. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, and provides essential troubleshooting insights to ensure a high-yielding and reproducible outcome.

Introduction: The Strategic Role of Silyl Protecting Groups

In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking the reactivity of a functional group to prevent unwanted side reactions.[1][2][3] The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its ease of installation, stability to a range of reaction conditions, and, critically, its straightforward removal under specific and mild conditions.[4][5] The 1,10-phenanthroline scaffold is a privileged bidentate ligand in coordination chemistry, and the introduction of an ethynyl group at the 3-position opens avenues for further functionalization, such as in "click" chemistry or as a rigid linker in supramolecular assemblies and novel therapeutic agents.[6][7]

The deprotection of 3-((trimethylsilyl)ethynyl)-1,10-phenanthroline is a key step in accessing this versatile building block. The choice of potassium hydroxide in methanol provides an effective and economical method for the cleavage of the silicon-carbon bond.[8][9]

Reaction Mechanism and Rationale

The deprotection of TMS-alkynes under basic conditions proceeds via nucleophilic attack at the silicon atom. The hydroxide or methoxide ion from the KOH/methanol solution attacks the electrophilic silicon atom of the trimethylsilyl group. This forms a pentacoordinate silicon intermediate, which is unstable.[9][10] The increased electron density on the silicon atom weakens the Si-C bond, leading to its cleavage. The resulting acetylide anion is then protonated by the methanol solvent to yield the terminal alkyne and a trimethylsilanol or trimethylmethoxysilane byproduct.

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | 369390-65-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry Reactions of 3-ethynyl-1,10-phenanthroline Ligands

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Click Chemistry of a Chelating Ligand

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, prized for its rigid, planar structure and potent metal-chelating properties.[1] Its incorporation into more complex molecular architectures via click chemistry opens avenues for creating novel probes, sensors, catalysts, and therapeutic agents.[2][3] 3-ethynyl-1,10-phenanthroline is a key building block for this purpose, offering a terminal alkyne handle for covalent modification.

However, the very property that makes 1,10-phenanthroline a valuable ligand—its strong affinity for metal ions—presents a significant challenge for the most common form of click chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] The nitrogen atoms of the phenanthroline ring can sequester the catalytically active copper(I) ions, leading to catalyst inhibition and poor reaction efficiency.[5]

This guide provides a detailed exploration of the reaction conditions for engaging this compound in click chemistry, with a focus on strategies to overcome the challenges posed by its chelating nature. We will delve into both CuAAC and the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing theoretical background, practical insights, and detailed starting protocols.

Part 1: The Challenge and Promise of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[4][6] The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1][7]

The Causality of Catalyst Inhibition with this compound

The core issue with performing a CuAAC reaction with this compound is the potential for both the starting material and the resulting triazole-phenanthroline product to act as potent chelators for the copper(I) catalyst. This catalyst sequestration can halt the catalytic cycle, leading to incomplete reactions and low yields.

To address this, several strategies can be employed to maintain a sufficient concentration of catalytically active copper. These strategies are centered on either protecting the copper catalyst or using a more robust catalytic system.

Experimental Strategies to Mitigate Catalyst Sequestration

-

Use of Accelerating and Protecting Ligands: The addition of an external, strongly coordinating ligand for copper(I) is a common strategy in bioconjugation to protect sensitive biomolecules from copper-mediated damage and to accelerate the reaction.[5][8] In the case of a chelating alkyne, a well-chosen ligand can also serve to prevent the phenanthroline moiety from deactivating the catalyst. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used for this purpose.[5][7] It is recommended to use a ligand-to-copper ratio of at least 5:1 to ensure the copper remains in a catalytically active state.[8][9]

-

Employing Chelating Azides: An innovative approach to counteract the chelating effect of the alkyne is to use an azide that also possesses a chelating moiety.[10] Picolyl azides, for example, have been shown to significantly accelerate CuAAC reactions, even at low copper concentrations, by pre-organizing the catalyst and the azide for the cycloaddition.[10] This strategy can effectively "out-compete" the phenanthroline for copper coordination.

-

Heterogeneous Catalysis: Utilizing a solid-supported copper catalyst can physically separate the catalytic species from the reaction medium. This can prevent the homogeneous sequestration of the catalyst by the soluble phenanthroline-containing molecules. Copper-based single-atom catalysts or copper nanoparticles on various supports have shown promise in CuAAC reactions and can be easily removed by filtration upon reaction completion.[11]

Protocol 1: Recommended Starting Conditions for CuAAC of this compound

This protocol provides a robust starting point for the CuAAC reaction of this compound with a generic azide (e.g., benzyl azide). Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials:

-

This compound

-

Azide of interest (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: A mixture of tert-Butanol and water (1:1 v/v) is a good starting point.[12]

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O solvent mixture.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a premix of the copper catalyst by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in a small amount of water. Allow this solution to stand for a few minutes.[1]

-

Degas the reaction mixture containing the alkyne and azide by bubbling with nitrogen or argon for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the copper/THPTA premix to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution (2.0 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[12]

Table 1: Recommended Starting Parameters for CuAAC

| Parameter | Recommended Value | Rationale |

| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |

| Solvent | t-BuOH/H₂O (1:1) | A common solvent system that solubilizes a wide range of organic molecules and the catalyst components.[12] |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) species.[7] |

| Catalyst Loading | 5-10 mol% | A higher catalyst loading may be necessary to counteract potential inhibition.[12] |

| Ligand | THPTA | A water-soluble, accelerating ligand that protects the catalyst.[5][7] |

| Ligand:Copper Ratio | 5 : 1 | An excess of ligand is crucial to maintain catalyst activity.[8][9] |

| Temperature | Room Temperature | CuAAC reactions are typically efficient at ambient temperatures.[13] |

| Atmosphere | Inert (N₂ or Ar) | Important to prevent oxidation of the Cu(I) catalyst.[5] |

Workflow for CuAAC of this compound

Caption: Workflow for the CuAAC reaction of this compound.

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - The Copper-Free Solution

To completely circumvent the challenges associated with copper catalysis, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[14] This reaction relies on the high ring strain of a cyclooctyne to achieve a [3+2] cycloaddition with an azide without the need for a metal catalyst.[14][15] The release of this ring strain provides the thermodynamic driving force for the reaction.[16]

Given that SPAAC is metal-free, it is an ideal strategy for modifying this compound, as the issue of catalyst chelation is entirely avoided. This approach is particularly advantageous in biological systems where the toxicity of copper is a concern.[15]

Key Considerations for SPAAC

-

Choice of Strained Alkyne: A variety of strained cyclooctynes are commercially available, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most common due to their high reactivity and stability.[16] The choice of the strained alkyne will influence the reaction kinetics.

-

Reaction Conditions: SPAAC reactions are typically performed under mild conditions, often in aqueous buffers or organic solvents at room temperature.[14][17] The reaction rates can be influenced by the solvent, pH, and temperature.[18]

Protocol 2: Recommended Starting Conditions for SPAAC of this compound

This protocol outlines a general procedure for the SPAAC reaction between this compound and a strained alkyne derivative (e.g., a DBCO-containing molecule).

Materials:

-

This compound

-

Strained alkyne derivative (e.g., DBCO-amine, DBCO-NHS ester)

-

Solvent: Acetonitrile or a mixture of Dimethylformamide (DMF) and a buffer (e.g., PBS pH 7.4) are good starting points depending on the solubility of the reactants.

-

Azide precursor (if synthesizing the azide in situ)

Procedure:

-

Dissolve this compound (1.0 eq) and the strained alkyne-azide conjugate (1.0 - 1.2 eq) in the chosen solvent in a reaction vial.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 37 °C) to increase the rate if necessary.

-

Monitor the reaction progress by TLC or LC-MS. SPAAC reactions can range from minutes to several hours depending on the specific reactants and their concentrations.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The purification of the product will depend on its properties. For small molecules, flash column chromatography is often suitable. For biomolecules, size exclusion chromatography or dialysis may be appropriate.

Table 2: Recommended Starting Parameters for SPAAC

| Parameter | Recommended Value | Rationale |

| Alkyne:Strained Alkyne Ratio | 1 : 1.0-1.2 | A near-stoichiometric ratio is often sufficient, though a slight excess of one component can be used. |

| Solvent | Acetonitrile, DMF, or aqueous buffers | The choice depends on the solubility of the reactants. Biocompatible buffers are used for biological applications. |

| Temperature | Room Temperature to 37 °C | Mild temperatures are typically sufficient to drive the reaction.[18] |

| Concentration | 1-10 mM | Reaction rates are concentration-dependent; higher concentrations lead to faster reactions. |

Workflow for SPAAC of this compound

Caption: Workflow for the SPAAC reaction of this compound.

Data Presentation and Characterization

The successful synthesis of the 1,2,3-triazole-linked 1,10-phenanthroline product should be confirmed by standard analytical techniques.

Table 3: Characterization of the Click Product

| Technique | Expected Observations |

| ¹H NMR | Appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the triazole proton. Disappearance of the alkyne proton signal (around δ 3.3 ppm for the starting material). Shifts in the aromatic signals of the phenanthroline core.[19][20] |

| ¹³C NMR | Appearance of two new signals for the triazole carbons (typically δ 120-150 ppm). Disappearance of the alkyne carbon signals (around δ 80-82 ppm for the starting material).[19] |

| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak corresponding to the calculated mass of the product.[19] |

| FT-IR | Disappearance of the characteristic alkyne C-H stretch (around 3140 cm⁻¹) and the C≡C stretch (around 2086 cm⁻¹) of the starting material. |

Conclusion and Future Perspectives

The functionalization of this compound via click chemistry is a powerful strategy for the synthesis of advanced materials and biologically active molecules. While the chelating nature of the phenanthroline core presents a challenge for CuAAC, this can be effectively addressed through the use of accelerating ligands, chelating azides, or heterogeneous catalysts. For applications where the presence of copper is undesirable, SPAAC offers a robust and efficient metal-free alternative. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully employ click chemistry for the modification of this versatile ligand, paving the way for new discoveries in a wide range of scientific disciplines.

References

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.

- Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.

- Zhou, Z., & Ting, A. Y. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society, 134(45), 18535–18538.

- Jewett, J. C., Sletten, E. M., & Bertozzi, C. R. (2010). Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones. Journal of the American Chemical Society, 132(11), 3688–3690.

- Mamnoon, B., Thoniyot, P., & Barz, M. (2021). Click Chemistry in Polymer and Materials Science.

- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

-

Michel, C., Habibi, D., & Schmittel, M. (2001). 3-Ethynyl-[6][21]phenanthroline. Molecules, 6(6), M225.

- Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes used to Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(44), 17993–18001.

- Parker, J. B., et al. (2021). Click-Capable Phenanthriplatin Derivatives as Tools to Study Pt(II)-Induced Nucleolar Stress. Inorganic Chemistry, 60(16), 12345–12354.

-

Jena Bioscience. (n.d.). CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Retrieved from [Link]

- Svatunek, D., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy.

- Zhou, Z., & Ting, A. Y. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society, 134(45), 18535–18538.

- Makam, P., & Yulin, L. (2011). 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897.

- Zong, J., et al. (2012). Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes.

- Le Gac, S., et al. (2010). Synthesis of multi-1,10-phenanthroline ligands with 1,3-phenylene linkers and their lithium complexes. Organic & Biomolecular Chemistry, 8(17), 3966-3974.

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Overview Click Chemistry background information. Retrieved from [Link]

- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.

- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.

- U.S. Patent No. 4,269,987. (1981).

- Al-Hourani, B. J., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2697.

- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.

- Dommerholt, J., et al. (2016). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Advances, 6(112), 111162-111167.

- Gacal, B., et al. (2012). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for the reaction of poly[(methyl acrylate)‐co‐(5‐azido‐1‐pentene)] with propargyl acetate. Journal of Polymer Science Part A: Polymer Chemistry, 50(19), 4059-4068.

- Codelli, J. A., et al. (2008). Second-Generation Minimalist TCO Linkers for Copper-Free Click Chemistry. Journal of the American Chemical Society, 130(34), 11486–11493.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.

- Díaz, D. D., et al. (2013). Optimization of the conditions for CuAAC reaction. Tetrahedron Letters, 54(39), 5344-5347.

-

Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (BTTAA based). Retrieved from [Link]

- Notte, K., et al. (2025). New synthetic pathway towards BTrzPhen-tetraol: a hydrophilic 2,9-bis-triazolyl-1,10-phenanthroline ligand for selective americium stripping. Dalton Transactions.

- López-Cabrelles, J., et al. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst.

- Weber, L. (2002). The Application of [3+2] Dipolar Cycloaddition Reactions in Heterocyclic Synthesis. Chemical Reviews, 102(5), 1815–1858.

- Fokin, V. V., et al. (2005). Supporting Information for “Mechanism of the Copper(I)

- Kállay, M., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(12), 2296.

- Glen Research. (n.d.). Product Review: DBCO. Glen Report, 35(25).

- U.S. Patent No. 3,334,054. (1967).

- Akhtar, T., et al. (2021).

- Díez-González, S., & Nolan, S. P. (2008). (NHC)Copper(I) Complexes in Catalysis.

- Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8889.

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of multi-1,10-phenanthroline ligands with 1,3-phenylene linkers and their lithium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 16. glenresearch.com [glenresearch.com]

- 17. broadpharm.com [broadpharm.com]

- 18. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]